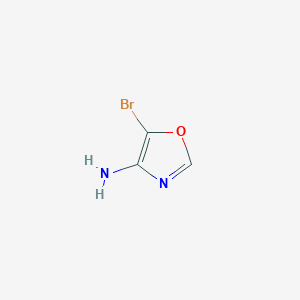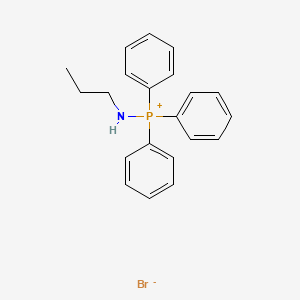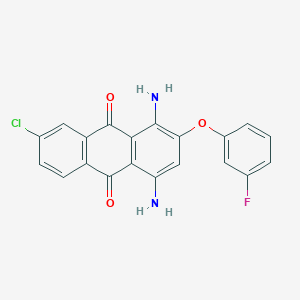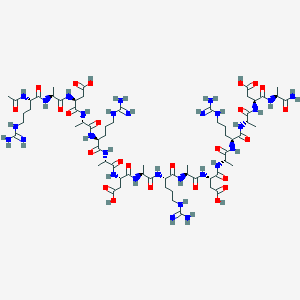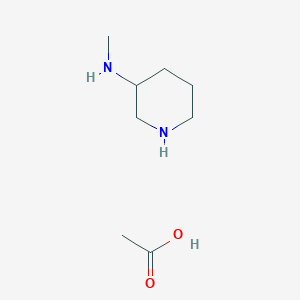![molecular formula C38H24N6O2 B13142805 6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine is a complex organic compound that features a bipyridine core substituted with oxadiazole and biphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the bipyridine coreCommon reagents used in these reactions include palladium catalysts, phosphine ligands, and various organic solvents .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the biphenyl and oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction could produce various reduced forms of the bipyridine core .
Applications De Recherche Scientifique
6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the field of cancer research.
Mécanisme D'action
The mechanism by which 6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine exerts its effects is largely dependent on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
1,1’-Biphenyl-2,2’-diyl: A biphenyl derivative with additional functional groups.
1,1’-Biphenyl-4,4’-diyl: Another biphenyl derivative with different substitution patterns.
Uniqueness
6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine is unique due to its combination of bipyridine, oxadiazole, and biphenyl moieties, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific photophysical or coordination characteristics .
Propriétés
Formule moléculaire |
C38H24N6O2 |
|---|---|
Poids moléculaire |
596.6 g/mol |
Nom IUPAC |
2-(3-phenylphenyl)-5-[6-[6-[5-(3-phenylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]pyridin-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C38H24N6O2/c1-3-11-25(12-4-1)27-15-7-17-29(23-27)35-41-43-37(45-35)33-21-9-19-31(39-33)32-20-10-22-34(40-32)38-44-42-36(46-38)30-18-8-16-28(24-30)26-13-5-2-6-14-26/h1-24H |
Clé InChI |
NDESKPOPNNTYBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NN=C(O3)C4=CC=CC(=N4)C5=NC(=CC=C5)C6=NN=C(O6)C7=CC=CC(=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


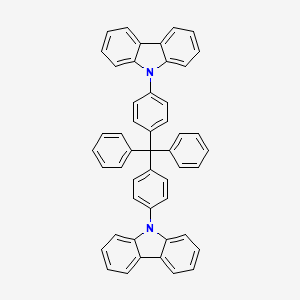
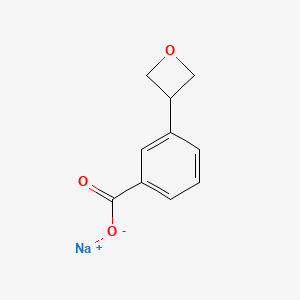
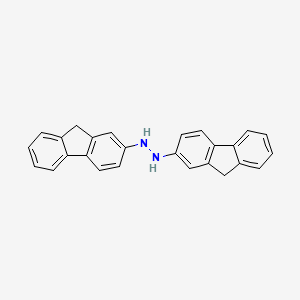
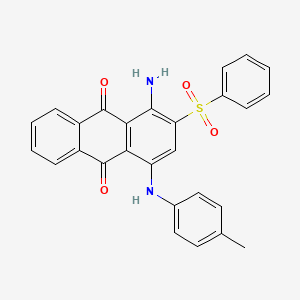
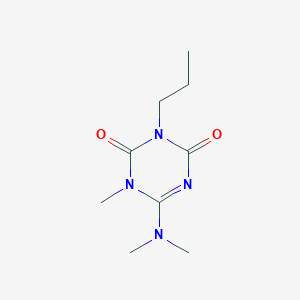
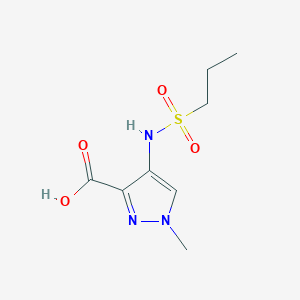
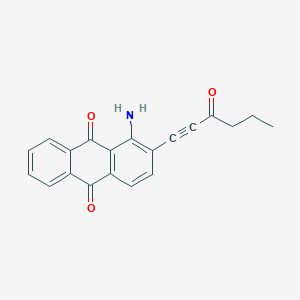
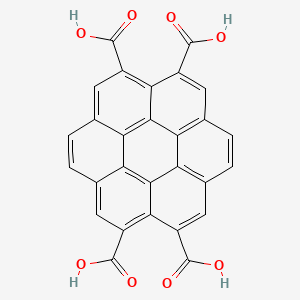
![4-Hydroxy-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13142756.png)
